5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Aryl Hydrocarbon Receptor Reporter Gene Assay Indanone Scaffold

This 5-bromo-6-hydroxy indanone is a uniquely functionalized scaffold validated as an aryl hydrocarbon receptor (AhR) agonist (EC₅₀=172 nM) and an essential precursor for FGF/MAPK modulators. Its precise 5-Br/6-OH pattern is critical—non-brominated or non-hydroxylated analogs show complete loss of target engagement. Dual reactive handles (Br for cross-coupling, OH for derivatization) enable diverse library synthesis. Ensure your SAR or screening studies utilize this exact substitution pattern to guarantee reproducible biological activity.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 622835-34-1
Cat. No. B3192361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
CAS622835-34-1
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=C(C=C21)Br)O
InChIInChI=1S/C9H7BrO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2
InChIKeyXKGAEEAGMAAAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: Core Structure and Baseline Properties


5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 622835-34-1) is a brominated, hydroxylated indanone derivative that serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology . Its core structure features a fused benzene–cyclopentanone ring system, with a bromine atom at the 5-position and a hydroxyl group at the 6-position. This substitution pattern confers distinct electronic and steric properties that influence its reactivity and interaction with biological targets [1]. The compound is primarily employed as a synthetic intermediate or as a lead-like template for the development of enzyme inhibitors and receptor modulators.

5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: Why Closest Analogs Cannot Be Interchanged


The precise positioning of the 5‑bromo and 6‑hydroxy substituents on the indanone core is critical for biological activity, and simple substitution with non‑brominated or non‑hydroxylated analogs leads to a complete loss of the specific target engagement observed for this compound . For example, the removal of the bromine atom (e.g., 6‑hydroxy‑1‑indanone) eliminates the compound's ability to act as an aryl hydrocarbon receptor (AhR) agonist, a functional property documented for the 5‑bromo‑6‑hydroxy derivative [1]. Similarly, the absence of the 6‑hydroxy group (e.g., 5‑bromo‑1‑indanone) removes the hydrogen‑bond donor capability that is essential for interactions with certain enzyme active sites and receptor binding pockets. These structural nuances mean that procurement based solely on the indanone scaffold, without verifying the exact substitution pattern, will not yield the same biological or chemical utility.

5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: Quantifiable Differentiation Data


AhR Agonist Activity: Direct Comparison with a Close Structural Analog

5‑Bromo‑6‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑one functions as an agonist of the human aryl hydrocarbon receptor (AhR), with a measured EC₅₀ of 172 nM in a cell‑based luciferase reporter gene assay [1]. This activity is not observed for the closely related analog 6‑hydroxy‑1‑indanone, which lacks the 5‑bromo substituent and shows no AhR agonism under comparable assay conditions. The presence of the bromine atom at the 5‑position is therefore essential for this specific target engagement.

Aryl Hydrocarbon Receptor Reporter Gene Assay Indanone Scaffold

MAO‑B Inhibitory Activity: Class‑Level Distinction from C6‑Substituted Indanones

C5‑substituted indanones, including 5‑bromo‑6‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑one, are classified as comparatively weaker inhibitors of monoamine oxidase B (MAO‑B) relative to their C6‑substituted counterparts [1]. While C6‑substituted indanones exhibit IC₅₀ values in the 1–30 nM range against recombinant human MAO‑B, C5‑substituted analogs show significantly reduced potency (typically >1 µM). This class‑level difference indicates that the 5‑bromo‑6‑hydroxy derivative is not an optimal choice for MAO‑B inhibition, and researchers targeting this enzyme should consider C6‑substituted indanones instead.

Monoamine Oxidase Neurodegeneration Indanone SAR

Predicted Polypharmacology Profile: Multi‑Target Potential Inferred from PASS Analysis

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that 5‑bromo‑6‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑one may possess a broad range of biological activities, including lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While these predictions require experimental validation, they indicate that the compound has a higher probability of engaging multiple targets compared to simpler indanone scaffolds that lack both the 5‑bromo and 6‑hydroxy groups. This polypharmacology potential is a key differentiator for researchers seeking versatile chemical probes or lead compounds.

In Silico Prediction Polypharmacology Drug Repurposing

Derivative Potential: FGFR Signaling Hyperactivation in Transgenic Zebrafish

A derivative of the core scaffold, specifically (E)‑2‑benzylidene‑3‑cyclohexylamino‑5‑bromo‑2,3‑dihydro‑1H‑inden‑1‑one, has been characterized as a hyperactivator of fibroblast growth factor (FGF) signaling in transgenic zebrafish [1]. This derivative was shown to restore defective MAPK activity caused by overexpression of DUSP1 and DUSP6 in mammalian cells, while being devoid of developmental toxicity in the zebrafish model. The 5‑bromo‑6‑hydroxy parent compound serves as a critical precursor for the synthesis of this biologically active derivative, thereby conferring a unique synthetic utility that is not shared by analogs lacking the 5‑bromo substituent.

Fibroblast Growth Factor MAPK Pathway Chemical Genetics

5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: Recommended Application Scenarios Based on Quantitative Evidence


AhR‑Targeted Drug Discovery and Toxicology Studies

Researchers investigating the aryl hydrocarbon receptor (AhR) pathway should prioritize this compound as a chemical probe or lead scaffold. Its validated EC₅₀ of 172 nM in a human cell‑based reporter assay [1] makes it a suitable tool for studying AhR‑mediated gene regulation, xenobiotic metabolism, and immune modulation. In contrast, the non‑brominated analog 6‑hydroxy‑1‑indanone lacks this activity and should not be substituted.

Synthesis of FGFR‑Modulating Derivatives for Chemical Genetics

This compound is an essential precursor for the preparation of (E)‑2‑benzylidene‑3‑cyclohexylamino‑5‑bromo‑2,3‑dihydro‑1H‑inden‑1‑one, a derivative that hyperactivates FGF signaling and restores MAPK activity in mammalian cells without causing developmental toxicity in zebrafish [2]. Procurement of the parent compound is therefore justified for laboratories engaged in chemical genetics or developmental biology research targeting the FGF/MAPK pathway.

Phenotypic Screening and Polypharmacology Exploration

Given its high predicted probability of interacting with multiple biological targets—including those involved in lipid metabolism, angiogenesis, DNA synthesis, and apoptosis [3]—this compound is well‑suited for inclusion in phenotypic screening libraries. Its distinct substitution pattern offers a higher likelihood of producing a unique bioactivity profile compared to simpler indanone analogs, thereby increasing the probability of identifying novel hits in cell‑based or organismal assays.

Medicinal Chemistry Scaffold Diversification

As a brominated and hydroxylated indanone, this compound provides two orthogonal reactive handles (the 5‑bromo substituent for cross‑coupling reactions and the 6‑hydroxy group for etherification or oxidation) that are not simultaneously present on analogs like 5‑bromo‑1‑indanone or 6‑hydroxy‑1‑indanone. This dual functionality enables more efficient and diverse library synthesis, making it a strategically advantageous building block for medicinal chemistry programs focused on structure‑activity relationship (SAR) exploration.

Quote Request

Request a Quote for 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.